Glycidyl propargyl ether
Overview
Description
Glycidyl propargyl ether is a glycidyl ether containing a terminal alkyne group. It is a highly reactive bifunctional monomer used in various organic synthesis applications, including the synthesis of functional and biopolymers, new types of epoxy resins, and innovative products in the small-scale chemical industry .
Mechanism of Action
Target of Action
Glycidyl propargyl ether (GPE) is a glycidyl ether containing a terminal alkyne group . It is primarily used as a monomer, semiproduct, and building block for multipurpose organic synthesis .
Mode of Action
The mode of action of GPE is primarily through its interaction with other compounds during synthesis. It is highly reactive due to the presence of the terminal alkyne group . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Biochemical Pathways
GPE is involved in the synthesis of various polymers. For instance, it can be used in the synthesis of propargyl-functional poly(carbonate)s, hyperbranched polyglycerol (hbPG), alkyne-functionalized polytetrahydrofuran (PTHF) diols, and dextran-based cyclodextrin polymers . In these processes, GPE interacts with other monomers or initiators to form the desired polymer.
Result of Action
The result of GPE’s action is the formation of various polymers with different properties. These polymers can have a wide range of applications, including in the biomedical field . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its application.
Action Environment
The action of GPE can be influenced by various environmental factors. For instance, the yield of GPE from propargyl alcohol and epichlorohydrin can be affected by the reaction conditions, such as the presence of a superbasic suspension NaOH–DMSO . Additionally, the polymerization reactions involving GPE can be influenced by factors such as the temperature and the presence of other reactants .
Preparation Methods
Glycidyl propargyl ether can be synthesized from propargyl alcohol and epichlorohydrin in the presence of bases. One of the most efficient methods involves using a superbasic suspension of sodium hydroxide and dimethyl sulfoxide. The reaction typically proceeds at temperatures between 20-35°C for about 4 hours, resulting in an 80% yield . The reaction conditions are as follows:
Chemical Reactions Analysis
Glycidyl propargyl ether undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products can include carbonyl compounds, alkanes, alkenes, and substituted epoxides.
Scientific Research Applications
Glycidyl propargyl ether is used in various scientific research applications:
Comparison with Similar Compounds
Glycidyl propargyl ether is unique due to its combination of an epoxide and a terminal alkyne group. Similar compounds include:
Allyl glycidyl ether: Contains an allyl group instead of a propargyl group.
Butyl glycidyl ether: Contains a butyl group instead of a propargyl group.
Glycidyl methacrylate: Contains a methacrylate group instead of a propargyl group.
Methyl propargyl ether: Contains a propargyl group but lacks the epoxide functionality.
These similar compounds differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
2-(prop-2-ynoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZCLMMUNCHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18180-30-8 | |
Record name | 18180-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl Propargyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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